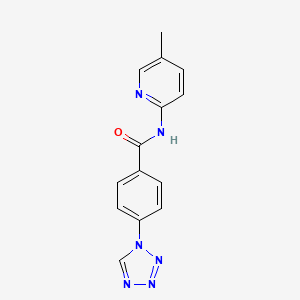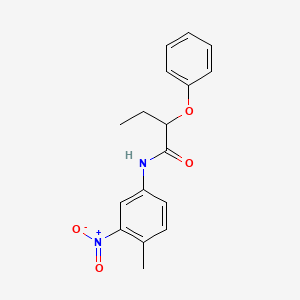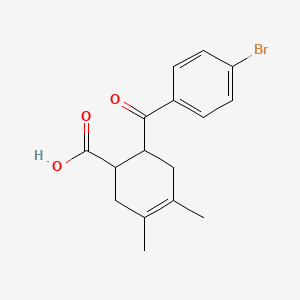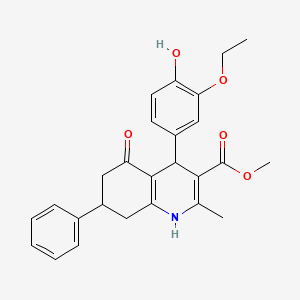
N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide, also known as MPTB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTB is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and survival.
Mecanismo De Acción
N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide selectively inhibits the activity of CK2 by binding to its catalytic subunit, preventing its interaction with other proteins and substrates. This leads to the inhibition of CK2-dependent processes such as cell growth, proliferation, and survival. N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide in lab experiments is its high selectivity for CK2, which allows for specific inhibition of CK2-dependent processes. N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has also been shown to have low toxicity in vitro and in vivo. However, one limitation of using N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide. Another area of interest is the investigation of the therapeutic potential of CK2 inhibition in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the use of N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide involves several steps, starting with the reaction of 5-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzonitrile to form the corresponding amide. The amide is then treated with sodium azide and copper sulfate to form the tetrazole ring, resulting in the final product, N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide.
Aplicaciones Científicas De Investigación
N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of CK2, a protein kinase that is involved in various cellular processes such as cell growth, proliferation, and survival. N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has been used to study the role of CK2 in cancer, inflammation, and other diseases. It has also been used to investigate the potential therapeutic applications of CK2 inhibition in these diseases.
Propiedades
IUPAC Name |
N-(5-methylpyridin-2-yl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-10-2-7-13(15-8-10)17-14(21)11-3-5-12(6-4-11)20-9-16-18-19-20/h2-9H,1H3,(H,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARKHYXENQZRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5184401.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide](/img/structure/B5184402.png)

![3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5184414.png)


![butyl 4-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5184434.png)
![ethyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5184441.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5184466.png)

![4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5184498.png)
![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5184507.png)